molecular formula C11H14BrNO2 B1525642 2-bromo-N-(3-methoxybenzyl)propanamide CAS No. 1225806-43-8

2-bromo-N-(3-methoxybenzyl)propanamide

Cat. No.: B1525642
CAS No.: 1225806-43-8
M. Wt: 272.14 g/mol
InChI Key: QLPQCFPDBUQGAN-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-methoxybenzyl)propanamide is an organic compound characterized by the presence of a bromine atom, a methoxybenzyl group, and an amide functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-methoxybenzylamine and propanoic acid derivatives.

  • Reaction Steps: The amine group of 3-methoxybenzylamine reacts with propanoic acid chloride to form the amide bond, followed by bromination to introduce the bromine atom.

  • Conditions: The reaction is usually carried out under anhydrous conditions with a suitable base to neutralize the hydrochloric acid byproduct.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, depending on the scale and desired purity.

  • Catalysts and Solvents: Catalysts such as pyridine or triethylamine are often used, and solvents like dichloromethane or toluene may be employed.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, forming 2-amino-N-(3-methoxybenzyl)propanamide.

  • Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid are used under acidic conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.

  • Substitution: Nucleophiles like sodium azide or iodide ions are used in substitution reactions.

Major Products Formed:

  • Oxidation: 2-Bromo-N-(3-methoxybenzyl)propanoic acid.

  • Reduction: 2-Amino-N-(3-methoxybenzyl)propanamide.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-bromo-N-(3-methoxybenzyl)propanamide exerts its effects depends on its specific application. For example, in biochemical studies, it may inhibit or activate certain enzymes by binding to their active sites. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Bromo-N-methylpropanamide: Similar structure but lacks the methoxybenzyl group.

  • 2-Bromo-N-(4-methoxybenzyl)propanamide: Similar but with a different position of the methoxy group on the benzene ring.

Uniqueness: The presence of the methoxybenzyl group in 2-bromo-N-(3-methoxybenzyl)propanamide provides unique chemical properties and reactivity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.

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Properties

IUPAC Name

2-bromo-N-[(3-methoxyphenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-8(12)11(14)13-7-9-4-3-5-10(6-9)15-2/h3-6,8H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPQCFPDBUQGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=CC=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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